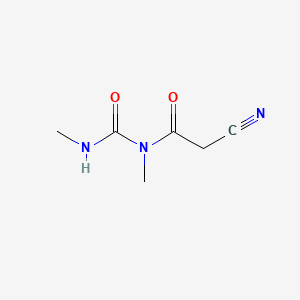







|
REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]([NH:11][CH2:12]C1C=CC=CC=1)=[O:10])C1C=CC=CC=1.[C:19](NC)([NH:21]C)=O.C(O[C:29](=[O:31])[CH3:30])(=O)C.C(O)(=O)C>>[C:19]([CH2:30][C:29]([N:11]([CH3:12])[C:9]([NH:8][CH3:1])=[O:10])=[O:31])#[N:21] |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)NCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(NC)NC
|
|
Name
|
acetic anhydride acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O.C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained in this way
|
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC(=O)N(C(=O)NC)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |